4-(morpholin-4-yl)butanoyl chloride hydrochloride
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Overview
Description
4-(morpholin-4-yl)butanoyl chloride hydrochloride is a chemical compound that features a morpholine ring attached to a butanoyl chloride group. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)butanoyl chloride hydrochloride typically involves the reaction of morpholine with butanoyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow of reactants through a reactor, ensuring precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-yl)butanoyl chloride hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Hydrolysis: Water or aqueous base is used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.
Carboxylic acids: Formed from hydrolysis.
Alcohols and amines: Formed from reduction reactions.
Scientific Research Applications
4-(morpholin-4-yl)butanoyl chloride hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)butanoyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity. The specific molecular targets and pathways depend on the structure of the derivative formed.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholin-4-yl)butanoic acid hydrochloride
- 4-(morpholin-4-yl)butanamide
- 4-(morpholin-4-yl)butanol
Uniqueness
4-(morpholin-4-yl)butanoyl chloride hydrochloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that lack the acyl chloride group, making it a valuable intermediate in the preparation of various derivatives.
Properties
CAS No. |
1142936-15-9 |
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Molecular Formula |
C8H15Cl2NO2 |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
4-morpholin-4-ylbutanoyl chloride;hydrochloride |
InChI |
InChI=1S/C8H14ClNO2.ClH/c9-8(11)2-1-3-10-4-6-12-7-5-10;/h1-7H2;1H |
InChI Key |
UMKDSZJEDKRYTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC(=O)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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